N,N'-bis(4-chlorobenzyl)hexanediamide
Overview
Description
N,N'-bis(4-chlorobenzyl)hexanediamide, commonly known as BBH, is a chemical compound that has been widely used in scientific research for its various properties. BBH is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 465.95 g/mol.
Mechanism of Action
BBH inhibits the activity of proteases by binding to the active site of the enzyme. The binding of BBH to the active site of the enzyme prevents the substrate from binding, thus inhibiting the enzymatic activity.
Biochemical and Physiological Effects:
BBH has been shown to have various biochemical and physiological effects. In vitro studies have shown that BBH inhibits the activity of several proteases, which may have implications in various pathological conditions such as cancer, inflammation, and infectious diseases. BBH has also been shown to have antifungal and antibacterial properties.
Advantages and Limitations for Lab Experiments
One of the advantages of using BBH in lab experiments is its ability to inhibit the activity of several proteases, which may be useful in various research areas such as drug discovery and development. However, one of the limitations of using BBH is its toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the use of BBH in scientific research. One potential area is the development of BBH-based drugs for the treatment of various diseases such as cancer and infectious diseases. Another potential area is the use of BBH in the development of protease inhibitors with improved efficacy and reduced toxicity.
In conclusion, BBH is a chemical compound that has been widely used in scientific research for its ability to inhibit the activity of proteases. BBH has various biochemical and physiological effects and has potential applications in drug discovery and development. However, its toxicity may limit its use in certain experiments. Future research may focus on the development of BBH-based drugs and protease inhibitors with improved efficacy and reduced toxicity.
Scientific Research Applications
BBH has been used in various scientific research studies due to its ability to inhibit the activity of proteases, enzymes that break down proteins. Proteases play a crucial role in various physiological processes such as blood coagulation, inflammation, and tissue remodeling. BBH has been shown to inhibit the activity of several proteases including trypsin, chymotrypsin, and elastase.
properties
IUPAC Name |
N,N'-bis[(4-chlorophenyl)methyl]hexanediamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22Cl2N2O2/c21-17-9-5-15(6-10-17)13-23-19(25)3-1-2-4-20(26)24-14-16-7-11-18(22)12-8-16/h5-12H,1-4,13-14H2,(H,23,25)(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJNPRUIQLAYQJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CCCCC(=O)NCC2=CC=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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